6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by a unique structure that includes a pyrazole ring fused to a pyridine ring, with various functional groups that contribute to its chemical properties and potential applications.
This compound can be synthesized through several methods, often involving difluoromethylation of pyrazolo[3,4-b]pyridine precursors. The exploration of its synthesis and biological activity has been documented in various scientific articles and chemical databases, which provide insights into its properties and applications in medicinal chemistry.
6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine is classified as a heterocyclic aromatic compound. It contains both nitrogen and carbon atoms in its ring structure, which is typical for many bioactive compounds.
The synthesis of 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the following methods:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques such as continuous flow reactors can be employed for industrial-scale production to enhance efficiency.
The molecular structure of 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine features:
The structural formula can be represented as follows:
This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, one chlorine atom, two fluorine atoms, and two nitrogen atoms.
6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:
The specific conditions for these reactions can vary:
The mechanism of action for 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine primarily involves its interaction with biological targets such as enzymes. It may inhibit enzyme activity by binding to active sites, preventing substrate access and subsequent catalytic reactions. This characteristic makes it a candidate for drug development in various therapeutic areas.
The physical properties of 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine include:
Key chemical properties include:
6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine has several notable applications:
Pyrazolo[3,4-b]pyridines represent a class of nitrogen-rich fused heterocycles formed through the fusion of pyrazole and pyridine rings at specific bond positions. This bicyclic system belongs to a broader family of pyrazolopyridines, which encompasses five possible isomeric structures depending on the ring fusion sites: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] isomers [2] [6]. Among these, the pyrazolo[3,4-b]pyridine scaffold (designated as A) exhibits distinctive electronic properties and aromatic character that make it particularly valuable in medicinal chemistry [8]. The scaffold inherently presents multiple substitution sites (N1, C3, C4, C5, C6) that enable extensive structural diversification. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented in scientific literature and patents, reflecting the synthetic versatility and pharmaceutical interest in this core structure [2] [6]. The specific derivative 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine exemplifies strategic functionalization at C3 (methyl), C4 (difluoromethyl), C6 (chloro), and N2 (ethyl) positions, optimizing its physicochemical and biological properties for targeted applications [1].
Table 1: Structural Classification of Pyrazolopyridine Isomers
Ring Fusion Type | Atoms Involved in Fusion | Representative Structure |
---|---|---|
[3,4-b] | Pyrazole C3-C4 + Pyridine C4-C5 | 1H/2H-Pyrazolo[3,4-b]pyridine |
[3,4-c] | Pyrazole C3-C4 + Pyridine C3-C4 | Pyrazolo[3,4-c]pyridine |
[4,3-c] | Pyrazole C4-C5 + Pyridine C3-C4 | Pyrazolo[4,3-c]pyridine |
[4,3-b] | Pyrazole C4-C5 + Pyridine C4-C5 | Pyrazolo[4,3-b]pyridine |
[1,5-a] | Pyrazole N1-C5 + Pyridine C2-C3 | Pyrazolo[1,5-a]pyridine |
The pyrazolo[3,4-b]pyridine system exhibits a fundamental tautomerism between 1H- and 2H-isomeric forms, governed by the position of the bridgehead hydrogen atom. Computational studies using AM1 and DFT methods have conclusively demonstrated the superior thermodynamic stability of the 1H-tautomer over the 2H-form by approximately 37 kJ/mol (9 kcal/mol), attributed to complete aromaticity across both rings in the 1H-configuration [2] [6]. In contrast, the 2H-tautomer sustains only peripheral electron delocalization due to disrupted conjugation patterns. Despite this inherent preference, strategic N-substitution can kinetically stabilize the disfavored 2H-tautomer—exemplified by 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine, where the ethyl group at N2 locks the scaffold in the 2H-configuration [1] [4]. This tautomeric control profoundly influences chemical reactivity and biological interactions: 2H-derivatives exhibit altered dipole moments, hydrogen-bonding capacity, and electron distribution compared to their 1H-counterparts. The molecular weight (245.66 g/mol) and canonical SMILES representation (CCn1nc2nc(Cl)cc(C(F)F)c2c1C) of this ethyl-substituted derivative highlight its distinct chemical identity [1]. Its solid-state conformation, stabilized by intramolecular interactions between the difluoromethyl group and pyridine nitrogen, further enhances its suitability as a synthetic building block for drug discovery.
Table 2: Hazard Profile of 6-Chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine
GHS Pictogram | Signal Word | Hazard Statements | Precautionary Measures |
---|---|---|---|
GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P264: Wash hands after handlingP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiouslyP261: Avoid breathing dust |
The biological activity of pyrazolo[3,4-b]pyridines is exquisitely sensitive to substitution patterns, with distinct roles established for key positions:
Table 3: Impact of Substituents on Bioactivity in Pyrazolo[3,4-b]pyridines
Position | Common Substituents | Key Biological Roles | Exemplary Bioactive Compound |
---|---|---|---|
N2 | Methyl, Ethyl, Phenyl | Tautomeric control; Optimal kinase binding with ethyl | 6-Chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine |
C3 | H, Methyl, NH₂, Phenyl | Hydrophobic pocket binding; Methyl enhances metabolic stability | TRK inhibitor C03 (IC₅₀ = 56 nM) [10] |
C4 | CHF₂, CF₃, Aryl, CN | Electron-withdrawing effects; Dipole interactions | Vericiguat (sGC stimulant for cardiovascular disease) [8] |
C6 | Cl, NH₂, OCH₃, H | Leaving group for synthesis; Electronic modulation | Riociguat (approved sGC stimulant) [8] |
These structural principles underpin the design of clinical agents like Riociguat and Vericiguat—FDA-approved drugs for pulmonary hypertension and heart failure, respectively—demonstrating the therapeutic viability of this scaffold. The targeted compound’s combination of C3-methyl, C4-difluoromethyl, C6-chloro, and N2-ethyl groups represents a strategic optimization for kinase inhibition, leveraging both steric and electronic effects for selective target engagement [8] [10].
Table 4: Bioisosteric Replacements at Key Positions
Position | Conventional Group | Bioisostere | Advantages |
---|---|---|---|
C4 Difluoromethyl | -CF₃ | -CHF₂ | Reduced lipophilicity; Enhanced H-bond acceptor capacity |
N2 Ethyl | -CH₃ | -CH₂CH₃ | Improved metabolic stability; Optimal steric occupancy |
C6 Chloro | -F | -Cl | Better leaving group ability; Similar electronegativity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7